molecular formula C19H21NO2 B6372691 2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261917-80-9

2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6372691
CAS RN: 1261917-80-9
M. Wt: 295.4 g/mol
InChI Key: BUSGZYXMLDLWAC-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, or MPCP, is a phenolic compound with a wide range of applications in the field of scientific research. This compound is a versatile building block for organic synthesis and has been used in a variety of applications, ranging from drug discovery to nanotechnology. MPCP has a number of advantages over other compounds, such as its high solubility, stability, and low toxicity.

Scientific Research Applications

MPCP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. In addition, MPCP has been used in the synthesis of nanomaterials, such as carbon nanotubes, for use in various applications.

Mechanism of Action

MPCP is a phenolic compound, which means that it has a phenol group attached to a carbon atom. This group is capable of forming hydrogen bonds with other molecules, which can then be used to form a variety of different structures. The hydrogen bonding capability of MPCP allows it to bind to other molecules, such as proteins, and interact with them in a variety of ways. For example, MPCP can be used to inhibit the activity of enzymes, block the action of drugs, and affect the structure of proteins.
Biochemical and Physiological Effects
MPCP has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, MPCP has been shown to affect the structure and function of proteins, such as those involved in signal transduction pathways. It has also been shown to affect the expression of genes and the production of cytokines.

Advantages and Limitations for Lab Experiments

MPCP has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, making it easy to use in a variety of experiments. It is also stable, making it suitable for long-term storage and usage. Additionally, MPCP is non-toxic, making it safe for use in laboratory experiments. However, MPCP has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

MPCP has a number of potential future applications. It could be used in the development of new drugs, as well as in the synthesis of new materials for use in nanotechnology. In addition, it could be used to study the structure and function of proteins, as well as the biochemical and physiological effects of various compounds. Finally, MPCP could be used to study the mechanism of action of various drugs and to develop new methods of drug delivery.

Synthesis Methods

MPCP is synthesized from the reaction of 4-bromo-2-methylphenol and piperidine-1-carbonyl chloride. This reaction occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction proceeds through a nucleophilic aromatic substitution, with the piperidine-1-carbonyl chloride acting as the nucleophile and the 4-bromo-2-methylphenol acting as the electrophile. The reaction yields a 95% pure product of MPCP.

properties

IUPAC Name

[4-(4-hydroxy-3-methylphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-13-17(9-10-18(14)21)15-5-7-16(8-6-15)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSGZYXMLDLWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684061
Record name (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-80-9
Record name (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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